Cas no 32730-85-1 (Cycloheptanecarbonitrile)

Cycloheptanecarbonitrile structure
Cycloheptanecarbonitrile structure
Product Name:Cycloheptanecarbonitrile
CAS No:32730-85-1
MF:C8H13N
MW:123.195522069931
MDL:MFCD00004148
CID:88977
PubChem ID:96653
Update Time:2025-07-27

Cycloheptanecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • Cycloheptanecarbonitrile
    • Cycloheptylcyanide
    • cyanocycloheptane
    • Cycloheptancarbonitril
    • cycloheptankohlenitrile
    • cycloheptylnitrile
    • 32730-85-1
    • CS-0079887
    • J-650098
    • AS-58297
    • NSC 84183
    • AI3-33238
    • EINECS 251-180-4
    • F53544
    • EN300-90287
    • MFCD00004148
    • NSC84183
    • AKOS009158771
    • AC-26546
    • Cycloheptyl cyanide
    • FT-0624178
    • SCHEMBL59959
    • DTXSID50186404
    • Cycloheptyl cyanide, 97%
    • NSC-84183
    • NS00054908
    • DTXCID20108895
    • DB-048254
    • 251-180-4
    • HBA73085
    • MDL: MFCD00004148
    • Inchi: 1S/C8H13N/c9-7-8-5-3-1-2-4-6-8/h8H,1-6H2
    • InChI Key: UIZRDFICGGONJJ-UHFFFAOYSA-N
    • SMILES: N#CC1CCCCCC1

Computed Properties

  • Exact Mass: 123.10500
  • Monoisotopic Mass: 123.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 23.8A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 0.925 g/mL at 25 °C(lit.)
  • Boiling Point: 85-86 °C/10 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:185°F
    Degrees Celsius:85°C
  • Refractive Index: n20/D 1.464(lit.)
  • PSA: 23.79000
  • LogP: 2.48038
  • Solubility: Not determined

Cycloheptanecarbonitrile Security Information

Cycloheptanecarbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Cycloheptanecarbonitrile Pricemore >>

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Additional information on Cycloheptanecarbonitrile

Introduction to Cycloheptanecarbonitrile (CAS No. 32730-85-1)

Cycloheptanecarbonitrile, with the chemical formula C₇H₉N and CAS number 32730-85-1, is a cyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This seven-membered lactam derivative features a nitrile group, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have positioned it as a valuable building block for the development of various bioactive molecules.

The compound's molecular structure, characterized by a seven-membered ring substituted with a nitrile functionality, imparts distinct reactivity that is exploited in multiple synthetic pathways. The nitrile group (-CN) is particularly noteworthy, as it can undergo hydrolysis to form carboxylic acids or reduction to form amines, providing flexibility in molecular design. This adaptability has made Cycloheptanecarbonitrile a subject of interest for medicinal chemists seeking novel scaffolds for drug discovery.

In recent years, advancements in computational chemistry and molecular modeling have enhanced the understanding of how Cycloheptanecarbonitrile interacts with biological targets. Studies suggest that the compound's ability to mimic certain natural product structures could lead to the development of new therapeutic agents. For instance, its structural motif is reminiscent of several known bioactive heterocycles, which have demonstrated efficacy in treating neurological disorders, inflammation, and infectious diseases.

One of the most compelling applications of Cycloheptanecarbonitrile lies in its role as a precursor for synthesizing complex pharmacophores. Researchers have leveraged its reactivity to develop derivatives with enhanced pharmacological properties. A notable example includes its use in constructing non-peptide inhibitors targeting enzyme receptors. These inhibitors have shown promise in preclinical trials for conditions such as hypertension and diabetes, where precise molecular interactions are critical for therapeutic efficacy.

The synthesis of Cycloheptanecarbonitrile itself is an area of active research, with methodologies continually being refined for greater efficiency and sustainability. Modern synthetic approaches often employ catalytic processes that minimize waste and energy consumption, aligning with green chemistry principles. Additionally, the compound's stability under various reaction conditions makes it an attractive candidate for large-scale production, ensuring its availability for industrial applications.

From a spectroscopic perspective, Cycloheptanecarbonitrile exhibits distinct characteristics that aid in its identification and characterization. Nuclear magnetic resonance (NMR) spectroscopy reveals its unique spin system, while infrared (IR) spectroscopy highlights the presence of the nitrile group. Mass spectrometry (MS) further confirms its molecular weight, providing a robust analytical toolkit for researchers working with this compound.

The pharmaceutical industry has also explored the potential of Cycloheptanecarbonitrile as an intermediate in producing vaccines and biologics. Its ability to form stable conjugates with other biomolecules makes it suitable for vaccine adjuvants or drug carriers. Furthermore, its incorporation into polymer-based drug delivery systems has shown promise in improving bioavailability and targeted release profiles for therapeutic agents.

Looking ahead, the future applications of Cycloheptanecarbonitrile are likely to expand as new synthetic techniques and biotechnological tools emerge. The integration of artificial intelligence (AI) in drug discovery is expected to accelerate the identification of novel derivatives with tailored properties. This synergy between traditional organic synthesis and cutting-edge computational methods will undoubtedly unlock further possibilities for this versatile compound.

In conclusion, Cycloheptanecarbonitrile (CAS No. 32730-85-1) represents a fascinating intersection of structural complexity and functional utility in chemical biology. Its role as a synthetic intermediate continues to drive innovation across multiple disciplines, from academic research to industrial applications. As our understanding of its properties deepens, so too will its contributions to advancing human health and scientific knowledge.

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